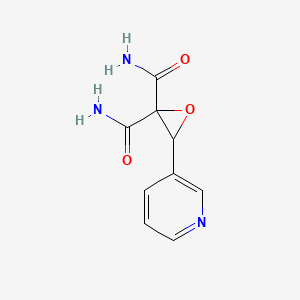
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide is a compound that belongs to the class of oxirane-2,2-dicarboxamides These compounds are known for their broad spectrum of biological activity and are of significant interest in various fields of scientific research
Preparation Methods
The synthesis of 3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide can be achieved through several methods:
Radziszewski Oxidation: This method involves the oxidation of 3-aryl-2-cyanoacrylamides using hydrogen peroxide (H2O2) and sodium hydroxide (NaOH) or sodium carbonate (Na2CO3) in ethanol.
Darzens Reaction: This traditional method involves the reaction of α-halogen amides with carbonyl compounds.
Modified Radzishevsky-Payne Reaction: This approach involves the oxidative hydrolysis of unsaturated nitriles with hydrogen peroxide under alkaline conditions.
Chemical Reactions Analysis
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide undergoes various chemical reactions, including:
Scientific Research Applications
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide involves its interaction with various molecular targets and pathways:
Biological Activity: The compound exhibits moderate activity as a plant growth regulator and antidote.
Inhibition of Enzymes: It acts as an inhibitor of cysteine peptidase, which is involved in various biological processes.
Photophysical Behavior: The compound shows excitation-dependent fluorescence and phosphorescence, which can be utilized in various applications.
Comparison with Similar Compounds
3-(Pyridin-3-yl)oxirane-2,2-dicarboxamide can be compared with other similar compounds:
Oxirane-2-carboxamide: This compound shares a similar structure but lacks the pyridine ring, making it less versatile in terms of biological activity.
Pyridine-2,6-dicarboxamide: This compound has a different substitution pattern on the pyridine ring, leading to different coordination chemistry and biological activity.
N,N′-Di(pyridine-4-yl)-pyridine-3,5-dicarboxamide: This pincer-type compound has a different structure and is used in different applications, such as anion receptors and molecular switches.
Properties
IUPAC Name |
3-pyridin-3-yloxirane-2,2-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3/c10-7(13)9(8(11)14)6(15-9)5-2-1-3-12-4-5/h1-4,6H,(H2,10,13)(H2,11,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBXKUKQPTVARI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C(O2)(C(=O)N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














